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llorasertib Dosing & Safety Summary

Trial Recommended Phase 2 Maximum Tolerated Most Common Grade 3/4
Population Dose (RPTD) Dose (MTD) Adverse Events

| Advanced Hematologic Malignancies [1] [2] | * Arm A: 540 mg orally once weekly * Arm B: 480 mg
orally twice weekly | Not determined [1] [2] | Hypertension (28.8%), Hypokalemia (15.4%), Anemia
(13.5%), Hypophosphatemia (11.5%) [1] [2] | | Advanced Solid Tumours [3] [4] [5] | Not reached (Study
discontinued) [4] | Not determined [4] | Fatigue (48%), Anorexia (34%), Hypertension (34%) [3] [4] |

Detailed Experimental Protocols

The following details the methodology from the phase I trials that were used to characterize ilorasertib's

safety and determine the RPTD.

Trial in Hematologic Malighancies (NCT01110473)
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e Study Design & Dosing: This was a phase | dose-escalation study. Patients were assigned to one of
four arms [1]:
o Arm A: Oral ilorasertib once weekly on days 1, 8, and 15 of a 28-day cycle.
o Arm B: Oral ilorasertib twice weekly on days 1, 2, 8, 9, 15, and 16 of a 28-day cycle.
o Arm C: Oral ilorasertib (days 1, 8, 15) plus azacitidine (days 1-7) of each 28-day cycle.
o Arm D: Intravenous ilorasertib on days 1, 8, and 15 of a 28-day cycle.

e Dose-Limiting Toxicity (DLT) Evaluation: DLTs were assessed during the first 28-day cycle. The
MTD was statistically defined as the dose predicted to cause a 30% rate of DLT [1].

o Safety & Pharmacokinetic Assessments: Patients were evaluated on days 1, 8, 15, and 22 of the
first four cycles. Toxicity was graded per CTCAE v4.0. Blood samples for pharmacokinetic analysis
were collected at multiple time points up to 72 hours after dosing on days 1 and 15 to determine
parameters like maximum plasma concentration (Cmax), half-life (t%2), and area under the curve
(AUC) [1].

Trial in Advanced Solid Tumours (NCT01110486)

¢ Study Design & Dosing: This phase | multicentre, open-label, dose-escalation study evaluated
ilorasertib monotherapy in three arms [4] [5]:
o Arm I: Oral ilorasertib once daily (10-180 mg) on days 1, 8, and 15 of a 28-day cycle.
o Arm llI: Oral ilorasertib twice daily (40-340 mg) on days 1, 8, and 15 of a 28-day cycle.
o Arm llI: Intravenous ilorasertib once daily (8-32 mg) on days 1, 8, and 15 of a 28-day cycle.
e DLT Evaluation: Dose escalation used an adaptation of the continual reassessment method. Pre-
specified DLT criteria included specific thresholds for hematologic toxicities, hypertension, and other
non-hematologic events [5].
e Pharmacodynamic Assessments: Biomarkers were analyzed to confirm target engagement. This
included measuring the phosphorylation of histone H3 (a substrate of Aurora B kinase) in skin
biopsies and plasma levels of Placental Growth Factor (PIGF) to assess VEGFR pathway inhibition

[3] [4].

Pharmacological Mechanism & Experimental Rationale

Ilorasertib is a multi-targeted kinase inhibitor that primarily inhibits Aurora kinases (A, B, C) and receptors
in the VEGF/PDGF families [1]. The clinical trial design was based on the hypothesis that dual inhibition of
these pathways could yield enhanced antitumor activity [1]. A key pharmacodynamic finding was that
VEGFR?2 inhibition was achieved at lower doses and exposures than Aurora B kinase inhibition,

explaining why side effects like hypertension were frequently dose-limiting before maximal Aurora kinase
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inhibition could be achieved [3] [4]. The following diagram illustrates this mechanism and the subsequent
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Application Notes for Protocol Design

¢ Defining the MTD: For a multi-kinase inhibitor like ilorasertib, the MTD may be constrained by the
toxicity of the most potently inhibited pathway (e.g., VEGFR), which engages at lower exposures than
other targets (e.g., Aurora kinase) [3] [4]. An MTD may not be definitively reachable if project-ending
toxicities emerge before full target inhibition.

e Dosing Schedule Impact: The RPTD can differ significantly based on the dosing schedule. The
hematologic malignancies trial established different RPTDs for once-weekly (540 mg) versus twice-
weekly (480 mg) regimens [1] [2].

e Critical DLT Criteria: Protocol definitions for DLTs must be specific. The solid tumour trial explicitly
defined DLTs for hypertension and included criteria for other VEGFR-inhibition-related toxicities [5].
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¢ Incorporating Biomarkers: Including pharmacodynamic biomarkers (e.g., PIGF for VEGFR,
phospho-Histone H3 for Aurora B) is crucial to confirm target engagement and understand the
exposure-response relationship, helping to explain the clinical findings [1] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [llorasertib maximum tolerated dose determination]. Smolecule,
[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548704+#ilorasertib-

maximum-tolerated-dose-determination]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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